N-[[4-(dimethylamino)oxan-4-yl]methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide
Description
N-[[4-(dimethylamino)oxan-4-yl]methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a phenyl group, and a dimethylamino oxane moiety
Properties
IUPAC Name |
N-[[4-(dimethylamino)oxan-4-yl]methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-22(2)20(10-13-25-14-11-20)16-21-19(24)23-12-6-9-18(15-23)17-7-4-3-5-8-17/h3-5,7-9H,6,10-16H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLVUBZBRHFWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCOCC1)CNC(=O)N2CCC=C(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(dimethylamino)oxan-4-yl]methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide typically involves multi-step organic reactions. The dimethylamino oxane moiety is then attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors for the cyclization step and advanced purification techniques such as column chromatography and recrystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(dimethylamino)oxan-4-yl]methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[[4-(dimethylamino)oxan-4-yl]methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[[4-(dimethylamino)oxan-4-yl]methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as pain relief and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Opiranserin: A compound with a similar structure, known for its analgesic properties.
Thiazolidinones: Compounds with a thiazole ring, known for their diverse biological activities.
Uniqueness
N-[[4-(dimethylamino)oxan-4-yl]methyl]-5-phenyl-3,6-dihydro-2H-pyridine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
